molecular formula C18H18N4O2 B7687432 N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7687432
M. Wt: 322.4 g/mol
InChI Key: UARQMBZUDVTHMK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 3,4-dimethylphenyl group, a pyridin-3-yl group, and an oxadiazole ring

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-5-6-15(10-13(12)2)20-16(23)7-8-17-21-18(22-24-17)14-4-3-9-19-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQMBZUDVTHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyridin-3-yl group: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the amide bond: The final step involves the reaction of the intermediate with 3,4-dimethylphenylamine under appropriate conditions to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the pyridin-3-yl group, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or halogenating agents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3,4-dimethylphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness:

  • The position of the pyridinyl group (pyridin-3-yl) in N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide may confer unique binding properties and biological activity compared to its isomers.
  • The presence of the 3,4-dimethylphenyl group can influence the compound’s lipophilicity and overall chemical reactivity.

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